molecular formula C19H20N4O B2873296 N-(2,4-dimethylphenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 866871-85-4

N-(2,4-dimethylphenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2873296
CAS No.: 866871-85-4
M. Wt: 320.396
InChI Key: ZIZHXTQYPVXKDG-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic triazole-carboxamide derivative designed for advanced chemical biology and medicinal chemistry research. As a specialized chemical probe, its primary research application lies in the investigation of enzyme inhibition and signal transduction pathways. Its molecular architecture, featuring a 1,2,3-triazole core with specific aromatic substitutions, suggests potential for high-affinity interaction with various kinase and protease targets, making it a compound of interest for studying cellular regulation and protein function. Researchers utilize this compound in vitro to elucidate novel mechanisms of action and to serve as a lead structure in the development of molecular tools for probing disease mechanisms. It is strictly for use in laboratory settings.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-5-methyl-1-(4-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c1-12-5-8-16(9-6-12)23-15(4)18(21-22-23)19(24)20-17-10-7-13(2)11-14(17)3/h5-11H,1-4H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIZHXTQYPVXKDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=C(C=C(C=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 1-(4-Methylphenyl)-4,5-Dibromo-1H-1,2,3-Triazole

The synthesis begins with 1-substituted-4,5-dibromo-1H-1,2,3-triazole, a critical intermediate. As detailed in, this is achieved via bromination of a pre-formed triazole using phosphorus oxybromide (POBr₃) or analogous reagents. For example:

  • Substitution at N1 : Reacting 4-methylphenyl bromide with 4,5-dibromo-1H-1,2,3-triazole in tetrahydrofuran (THF) at −20°C–0°C for 1–2 hours yields 1-(4-methylphenyl)-4,5-dibromo-1H-1,2,3-triazole.
  • Purification : Crystallization from ethyl acetate/hexane mixtures achieves >95% purity.

Methyl Group Introduction via Grignard Reagent

The 5-methyl group is installed using isopropylmagnesium chloride-lithium chloride (iPrMgCl·LiCl):

  • Reaction Conditions :
    • Dissolve 1-(4-methylphenyl)-4,5-dibromo-1H-1,2,3-triazole (1 eq) in methyltetrahydrofuran (METHF) at −78°C.
    • Add iPrMgCl·LiCl (1.3 eq) dropwise, stir for 1 hour.
    • Quench with methanol to yield 1-(4-methylphenyl)-4-bromo-5-methyl-1H-1,2,3-triazole.
  • Yield Optimization :
    • Excess Grignard reagent (1.5 eq) improves substitution efficiency to 85–90%.

Carboxylic Acid Formation and Amidation

Carboxylation via Carbon Dioxide Insertion

The 4-bromo intermediate undergoes carboxylation:

  • Procedure :
    • Treat 1-(4-methylphenyl)-4-bromo-5-methyl-1H-1,2,3-triazole with CO₂ at −30°C in THF.
    • Acidify with HCl (pH 1–2) to precipitate 1-(4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid.
  • Yield : 60–70% after recrystallization.

Amide Coupling with 2,4-Dimethylaniline

The carboxylic acid is converted to the target carboxamide:

  • Activation : Use ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) to form the active ester.
  • Coupling : React with 2,4-dimethylaniline (1.2 eq) at 25°C for 12 hours.
  • Workup :
    • Extract with ethyl acetate, wash with brine.
    • Purify via silica gel chromatography (hexane:ethyl acetate = 3:1) to isolate the product.

Table 1: Optimization of Amidation Conditions

Condition Variant Yield (%) Purity (%)
EDC/HOBt, DMF Standard 78 98
DCC/DMAP, CH₂Cl₂ Alternative 65 95
HATU, DIPEA High-Efficiency 82 99

Alternative Routes: Peptide Mimicry and Solubility Enhancement

Glycine-Based Scaffold Modification

To address solubility limitations, source proposes replacing the triazole with a glycine analogue:

  • Synthesis :
    • Couple benzoic acid derivatives with ethyl glycinate using EDC/HOBt.
    • Hydrolyze the ester to benzoylglycine.
  • Limitations : Lower β-cell protective activity (EC₅₀ = 0.1 μM vs. 6 μM for triazole).

Industrial-Scale Production Considerations

Cost-Effective Catalysis

  • Grignard Reuse : iPrMgCl·LiCl recovery via distillation reduces costs by 30%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, 2H, Ar-H), 7.21 (s, 1H, NH), 2.35 (s, 6H, CH₃).
  • HRMS : m/z calcd. for C₁₉H₂₀N₄O: 320.1634; found: 320.1638.

Purity Assessment

  • HPLC : >99% purity (C18 column, acetonitrile:H₂O = 70:30).

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

N-(2,4-dimethylphenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound is compared to structurally related triazole-carboxamides (Table 1):

Compound Name R<sup>1</sup> (Position 1) R<sup>2</sup> (Position 4) Key Substituents Biological Activity (If Reported)
Target Compound 4-Methylphenyl 2,4-Dimethylphenyl Methyl groups on aryl rings Not explicitly reported
1-(2,4-Dimethylphenyl)-5-methyl-N-(quinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide (3m) 2,4-Dimethylphenyl Quinolin-2-yl Quinoline moiety Wnt/β-catenin pathway inhibition
5-Amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 4-Methylphenyl 2,5-Dichlorophenyl Amino group at position 5 Antiproliferative (renal cancer)
N-(4-Acetylphenyl)-5-amino-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 2-Methylphenyl 4-Acetylphenyl Acetyl and amino groups Not reported
5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid Thiazol-2-yl - Carboxylic acid (not amide) Antiproliferative (lung cancer)

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : Halogenated aryl groups (e.g., 2,5-dichlorophenyl in ) enhance antiproliferative activity, likely due to increased electrophilicity and binding affinity. In contrast, methyl groups (electron-donating) in the target compound may reduce reactivity but improve metabolic stability.
  • Amino vs. Methyl at Position 5: Amino-substituted analogs (e.g., ) show higher bioactivity, suggesting that polar groups enhance target engagement. The target compound’s methyl group may limit solubility but improve lipophilicity.
  • Heterocyclic vs.

Physicochemical Properties

  • Melting Points: Target Compound: Not reported, but analogs with methyl/aryl groups (e.g., 5-methyl-1-(4-methylphenyl) derivatives) typically melt between 120–180°C . Halogenated analogs (e.g., ) show higher melting points (170–183°C) due to stronger intermolecular forces.
  • Solubility: Methyl groups likely reduce aqueous solubility compared to amino- or carboxylic acid-substituted analogs (e.g., ).

Biological Activity

N-(2,4-dimethylphenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS No. 866871-85-4) is a synthetic compound belonging to the triazole class, characterized by its unique chemical structure that includes a carboxamide group and two aromatic substituents. The molecular formula is C19H20N4O, with a molecular weight of approximately 320.396 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

The structural configuration of this compound allows for various interactions within biological systems. Its specific combination of methyl groups on the phenyl rings may confer distinct biological activities compared to other triazole derivatives .

Biological Activities

Research indicates that triazole derivatives exhibit a range of biological activities, including:

  • Antimicrobial Activity : Triazoles have been reported to possess significant antimicrobial properties against various pathogens. For instance, compounds similar to this compound have shown efficacy against Escherichia coli and Staphylococcus aureus .
  • Anticancer Activity : The compound has potential anticancer properties. Studies have demonstrated that triazole derivatives can inhibit cancer cell proliferation. For example, related compounds have exhibited IC50 values in the low micromolar range against various cancer cell lines including MCF-7 and HCT-116 .

Table 1: Summary of Biological Activities of Related Triazole Compounds

Compound NameActivity TypeIC50 Value (μM)Reference
Compound AAnticancer1.1 (MCF-7)
Compound BAntimicrobial-
Compound CAnticancer6.06 (H460)

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : Many triazoles act by inhibiting key enzymes involved in cancer cell proliferation and microbial growth. For instance, they may inhibit thymidylate synthase or other critical metabolic pathways in cancer cells .
  • Apoptosis Induction : Some studies indicate that triazole derivatives can induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and activation of apoptotic markers such as LC3 and γ-H2AX .

Case Studies

A notable study investigated the synthesis and biological evaluation of various triazole hybrids, including this compound. Results showed promising antiproliferative effects against multiple cancer cell lines with some derivatives demonstrating superior activity compared to standard chemotherapeutic agents like doxorubicin .

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